molecular formula C15H9N3O B2750849 6-amino-7H-benzo[e]perimidin-7-one CAS No. 3044-04-0

6-amino-7H-benzo[e]perimidin-7-one

Katalognummer: B2750849
CAS-Nummer: 3044-04-0
Molekulargewicht: 247.257
InChI-Schlüssel: UAWKAJMVJJHNNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-7H-benzo[e]perimidin-7-one is a heterocyclic compound with the molecular formula C15H9N3O It is a derivative of perimidine, characterized by the presence of an amino group at the 6th position and a ketone group at the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7H-benzo[e]perimidin-7-one typically involves the cyclization of anthracenedione derivatives. One common method includes the reaction of an anthracenedione derivative with formamide in the presence of ammonium metavanadate (NH4VO3) as a catalyst. The reaction is carried out in refluxing dimethylacetamide (DMA), leading to the formation of the desired benzo[e]perimidinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-7H-benzo[e]perimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzo[e]perimidinone derivatives.

Wissenschaftliche Forschungsanwendungen

6-amino-7H-benzo[e]perimidin-7-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-amino-7H-benzo[e]perimidin-7-one involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes. The compound binds to the ATP-binding site of GSK-3, inhibiting its activity and thereby affecting downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

6-amino-7H-benzo[e]perimidin-7-one is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has been investigated for its potential as an antimicrobial and anticancer agent, among other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C15H9N3O
  • Molecular Weight : 251.25 g/mol
  • Structural Features : The compound contains an amino group at the 6th position and a ketone group at the 7th position of the benzo[e]perimidine ring system, which is crucial for its biological activity.

This compound has been identified as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in numerous cellular processes including metabolism and cell signaling. The binding of this compound to the ATP-binding site of GSK-3 inhibits its activity, affecting downstream signaling pathways critical for cell proliferation and survival .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results:

Cell Line IC50 (µM) Effect
U87MG (glioma)1.63Induces apoptosis
HeLa (cervical cancer)0.029Cytotoxic effects observed
MCF-7 (breast cancer)0.035Inhibits cell proliferation
A549 (lung cancer)0.25Induces cell cycle arrest

These findings indicate that the compound's cytotoxic effects are dose-dependent, with lower concentrations leading to increased apoptosis in treated cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies indicate that it may inhibit bacterial growth, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • GSK-3 Inhibition Study :
    • A study evaluated the binding affinity of this compound to GSK-3β using in vitro assays, revealing an IC50 value of 1.63 µM. This suggests potential for therapeutic applications in diseases where GSK-3 is implicated, such as Alzheimer's and cancer .
  • Cytotoxicity Assessment on Glioma Cells :
    • In a comparative study, this compound was found to induce higher levels of apoptosis in U87MG glioma cells than standard chemotherapeutic agents like doxorubicin . This positions it as a candidate for further development in glioma treatment.
  • Structure-Activity Relationship (SAR) Analysis :
    • SAR studies have identified modifications to the core structure that enhance potency against cancer cell lines. For instance, certain analogues exhibited improved binding affinities and selectivity towards GSK-3 .

Eigenschaften

IUPAC Name

6-aminobenzo[e]perimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c16-10-5-6-11-13-12(10)15(19)9-4-2-1-3-8(9)14(13)18-7-17-11/h1-7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWKAJMVJJHNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NC4=C3C(=C(C=C4)N)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.